Methyl b-D-glucuronide sodium salt

Description

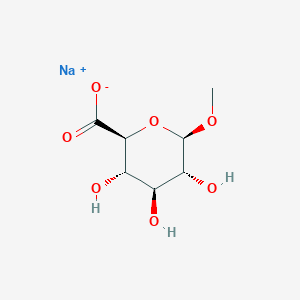

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCUKVSFZTPPA-UDGZVUODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Guide to the Role of Methyl β-D-glucuronide Sodium Salt in Drug Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the function and application of Methyl β-D-glucuronide sodium salt within the context of drug metabolism. It focuses on its primary role as a laboratory tool for investigating the enzymatic processes that govern the fate of glucuronidated drugs in the body.

Executive Summary

Glucuronidation is a critical Phase II metabolic pathway that converts a wide array of drugs, toxins, and endogenous compounds into more water-soluble metabolites, facilitating their excretion.[1][2] This process is catalyzed by UDP-glucuronosyltransferases (UGTs). However, the metabolic journey of a glucuronidated drug is not always a one-way path to elimination. The enzyme β-glucuronidase , present in various tissues and notably in gut microflora, can reverse this process by hydrolyzing the glucuronide conjugate, releasing the parent compound.[3][4] This deconjugation is a pivotal step in the enterohepatic circulation of many drugs, a phenomenon that can significantly prolong their half-life and exposure.[3][4][5][6]

Methyl β-D-glucuronide sodium salt is not a direct metabolite of a drug nor a significant modulator of UGT enzymes. Its principal role in drug metabolism research is that of a specific substrate for the enzyme β-glucuronidase.[7][8] By serving as a reliable substrate in enzymatic assays, it allows researchers to quantify β-glucuronidase activity, which is crucial for:

-

Understanding the potential for enterohepatic recycling of a drug candidate.

-

Investigating the role of gut microbiome activity in drug disposition and toxicity.

-

Screening for inhibitors of β-glucuronidase to modulate drug pharmacokinetics.

The Glucuronidation-Deconjugation Cycle

The fate of many xenobiotics is determined by the balance between two opposing enzymatic reactions: UGT-mediated conjugation and β-glucuronidase-mediated hydrolysis.

-

Conjugation (Glucuronidation): In the liver, UGT enzymes transfer glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a drug (aglycone). This creates a drug-glucuronide conjugate, which is typically more polar and readily excreted into bile or urine.[2]

-

Excretion & Hydrolysis (Deconjugation): The drug-glucuronide can be transported into the bile and subsequently released into the small intestine. Here, β-glucuronidase enzymes, primarily produced by the gut microbiome, can cleave the glucuronic acid moiety.[3][4]

-

Reabsorption: The liberated, often more lipophilic, parent drug can then be reabsorbed from the intestine back into the systemic circulation.[5][6] This entire process is known as enterohepatic circulation.[3][4][5][6]

Methyl β-D-glucuronide sodium salt is a tool used to specifically study the second step of this cycle—the hydrolytic activity of β-glucuronidase.

Experimental Applications and Protocols

Methyl β-D-glucuronide sodium salt is primarily used as a substrate in assays to determine β-glucuronidase activity.[7] While various chromogenic and fluorogenic substrates exist (e.g., p-nitrophenyl-β-D-glucuronide, 4-methylumbelliferyl-β-D-glucuronide), Methyl β-D-glucuronide can be used in assays where the product, methanol, or the consumption of the substrate is monitored, often by HPLC or mass spectrometry. It is also reportedly used to induce the production of β-glucuronidase in bacteria like E. coli.

This protocol outlines a general workflow for measuring β-glucuronidase activity using a glucuronide substrate. The specific detection method will vary based on the substrate used (e.g., spectrophotometry for p-nitrophenyl-β-D-glucuronide, fluorometry for MUG, or HPLC/MS for non-reporter substrates like Methyl β-D-glucuronide).

Objective: To quantify the enzymatic activity of β-glucuronidase in a given sample (e.g., microbial lysate, tissue homogenate).

Materials:

-

Enzyme Source: Purified β-glucuronidase, bacterial cell lysate, or tissue homogenate.

-

Substrate: Methyl β-D-glucuronide sodium salt (or other appropriate substrate like PNPG or MUG).[9][10]

-

Assay Buffer: Typically a phosphate or acetate buffer at an optimal pH for the enzyme (e.g., pH 6.8-7.0).[11]

-

Stop Solution: To quench the reaction (e.g., a high pH glycine buffer for colorimetric assays).[11]

-

Detection Instrument: Spectrophotometer, fluorometer, or HPLC system.

Procedure:

-

Reagent Preparation: Prepare assay buffer, substrate solution to a known concentration (e.g., 1-5 mM), and enzyme solution. Equilibrate all reagents to the desired reaction temperature (e.g., 37°C).[11]

-

Reaction Initiation: In a microplate well or microcentrifuge tube, combine the assay buffer and the enzyme sample. Initiate the reaction by adding the substrate solution.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Add the stop solution to halt the enzymatic reaction.

-

Detection: Measure the product formed. For Methyl β-D-glucuronide, this would involve chromatographic separation and quantification of the remaining substrate or the methanol product. For reporter substrates, measure absorbance or fluorescence.[9][12]

-

Calculation: Determine the enzyme activity based on the amount of product formed per unit time, normalized to the amount of protein in the sample. Activity is often expressed in units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per minute.

References

- 1. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enterohepatic circulation of glucuronide metabolites of drugs in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: Hepatic Drug Excretion: Enterohepatic Cycling [jove.com]

- 6. Enterohepatic circulation - Wikipedia [en.wikipedia.org]

- 7. Methyl β-D-glucuronide sodium salt [myskinrecipes.com]

- 8. goldbio.com [goldbio.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Screening Plate Method for Detection of Bacterial β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]

- 12. bioassaysys.com [bioassaysys.com]

The Induction of β-Glucuronidase by Methyl β-D-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the induction of β-glucuronidase by methyl β-D-glucuronide, with a primary focus on the well-characterized system in Escherichia coli. The guide details the regulatory pathways, presents relevant quantitative data, and offers comprehensive experimental protocols for the study of this process.

Core Mechanism of Induction: Regulation of the gus Operon

In Escherichia coli, the synthesis of β-glucuronidase is a classic example of an inducible enzyme system, governed by the principles of genetic regulation embodied in the operon model. The enzyme, which catalyzes the hydrolysis of β-D-glucuronides, is encoded by the gusA gene (also known as uidA). This gene is part of a larger transcriptional unit, the gus operon, which also includes genes responsible for the transport of glucuronides into the cell.

The central mechanism of induction by methyl β-D-glucuronide involves a process of negative regulation . The key players in this regulatory circuit are a repressor protein and an operator region of the DNA.

a. The Repressor: GusR The gus operon is controlled by a specific repressor protein, GusR, which is encoded by the uidR gene.[1][2] In the absence of an inducer, the GusR protein exists in a conformation that allows it to bind with high affinity to a specific DNA sequence known as the operator (uidO).[1][2]

b. The Operator: uidO The operator region is located near the promoter of the gus operon. When the GusR repressor is bound to the operator, it physically obstructs the binding of RNA polymerase to the promoter, thereby preventing the transcription of the gusA, gusB, and gusC genes. This results in a basal, very low level of β-glucuronidase expression.

c. The Inducer: Methyl β-D-Glucuronide Methyl β-D-glucuronide functions as an inducer of the gus operon. For induction to occur, the inducer must first be transported into the cell. This is accomplished by the products of the gusB and gusC genes, which encode a glucuronide transport system.[3][4] Once inside the cell, methyl β-D-glucuronide binds to the GusR repressor protein. This binding event triggers an allosteric change in the conformation of GusR, which in turn significantly reduces its affinity for the operator DNA.[5]

d. Derepression and Gene Expression With the inducer-bound GusR no longer attached to the operator, the steric hindrance is removed. RNA polymerase is then free to bind to the promoter and initiate transcription of the operon. The resulting polycistronic mRNA is translated to produce β-glucuronidase (gusA product), as well as the transport proteins (gusB and gusC products), allowing for further uptake of the inducer and a robust response.

e. Additional Regulatory Complexity Research suggests the regulation may be more complex, involving a second repressor, UxuR, which primarily controls the hexuronate pathway but also exerts a minor repressive effect on the gusA gene.[1] Furthermore, some studies indicate that the full induction of β-glucuronidase may be cooperatively enhanced by the presence of fructuronate, an intermediate of the hexuronate metabolic pathway.[6]

Signaling Pathway and Regulatory Logic

The regulatory cascade of the gus operon can be visualized as a molecular switch. The following diagram, generated using the DOT language, illustrates this negative inducible regulatory circuit.

Quantitative Data

The following table presents a template for how such induction data would be structured, alongside known kinetic parameters of the E. coli β-glucuronidase enzyme with a common substrate. The induction values are illustrative.

| Parameter | Value | Conditions | Reference |

| Induction by Methyl β-D-glucuronide | |||

| Basal Level (uninduced) | ~1x | E. coli K-12 grown in minimal media | Illustrative |

| Induced Level | 100-500x | 1 mM Methyl β-D-glucuronide | Illustrative |

| Inducer Concentration for half-maximal induction (Ki) | Not Available | ||

| Enzyme Kinetics (E. coli β-glucuronidase) | |||

| Substrate | p-Nitrophenyl-β-D-glucuronide (PNPG) | pH 7.5, 37°C | [9] |

| KM | 0.13 mM | [9] | |

| kcat | 120 s-1 | [9] |

Experimental Protocols

The following protocols provide a framework for studying the induction of β-glucuronidase in E. coli.

Bacterial Growth and Induction

-

Strain Selection : Use an E. coli K-12 strain. For reporter assays, a strain with a chromosomal deletion of the gusA gene is recommended to minimize background activity.

-

Media Preparation : Prepare a minimal medium (e.g., M9 salts) supplemented with a non-repressing carbon source, such as glycerol (0.4% w/v) or succinate. Avoid glucose, which causes catabolite repression.[5]

-

Overnight Culture : Inoculate a single colony into 5 mL of the chosen minimal medium and grow overnight at 37°C with shaking.

-

Induction Culture : Dilute the overnight culture into fresh, pre-warmed minimal medium to an optical density at 600 nm (OD600) of approximately 0.05.

-

Growth and Induction : Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6 (logarithmic phase). Split the culture into flasks. To one, add methyl β-D-glucuronide to a final concentration of 1 mM (the "induced" sample). To another, add an equal volume of sterile water (the "uninduced" control).

-

Incubation : Continue to incubate both cultures under the same conditions for a set period, typically 2-4 hours, to allow for gene expression and protein synthesis.

-

Harvesting : Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellets can be used for enzyme activity assays or RNA extraction.

β-Glucuronidase Activity Assay (Fluorometric)

This assay uses 4-methylumbelliferyl β-D-glucuronide (MUG), a substrate that is hydrolyzed by β-glucuronidase to produce the highly fluorescent product 4-methylumbelliferone (4-MU).

-

Cell Lysis : Resuspend the harvested cell pellets in a lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, with 1 mM EDTA and 0.1% Triton X-100). Lyse the cells by sonication or using glass beads. Clarify the lysate by centrifugation at 13,000 x g for 10 minutes at 4°C to remove cell debris.

-

Protein Quantification : Determine the total protein concentration of the cleared lysate using a standard method (e.g., Bradford assay). This is crucial for normalizing the enzyme activity.

-

Reaction Setup : In a 96-well microplate, add a defined amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Bring the volume to 180 µL with assay buffer (lysis buffer without Triton X-100).

-

Initiate Reaction : Start the reaction by adding 20 µL of 10 mM MUG substrate (final concentration 1 mM).

-

Incubation : Incubate the plate at 37°C for a suitable time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop Reaction : Stop the reaction by adding 100 µL of a stop buffer (e.g., 0.2 M Na2CO3). This raises the pH and maximizes the fluorescence of 4-MU.

-

Fluorescence Measurement : Measure the fluorescence using a microplate fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~455 nm.

-

Calculation : Quantify the amount of 4-MU produced by comparing the fluorescence readings to a standard curve generated with known concentrations of 4-MU. Express the specific activity as nmol of 4-MU produced per minute per mg of protein.

Quantification of gusA mRNA by RT-qPCR

-

RNA Extraction : From the cell pellets harvested in section 4.1, extract total RNA using a commercial kit designed for bacteria, ensuring a DNase treatment step is included to remove any contaminating genomic DNA.

-

RNA Quality Control : Assess the purity and integrity of the extracted RNA using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers for gusA.

-

qPCR Reaction : Set up the quantitative PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and specific primers for the gusA gene. Also, include primers for a validated reference gene (e.g., rpoB, gyrA) for normalization.

-

Data Analysis : Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gusA mRNA levels in the induced sample compared to the uninduced control, after normalizing to the reference gene.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for studying β-glucuronidase induction and the logical relationship of the components in the induction mechanism.

This guide provides a comprehensive overview of the mechanism of β-glucuronidase induction by methyl β-D-glucuronide. For drug development professionals, understanding this fundamental bacterial gene regulation system can be informative for designing glucuronide-based prodrugs that are activated by microbial enzymes in specific environments, such as the gut. The provided protocols offer a starting point for further investigation into this and related enzyme induction systems.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Regulation of beta-glucuronidase synthesis in Escherichia coli K-12: constitutive mutants specifically derepressed for uidA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The gusBC Genes of Escherichia coli Encode a Glucuronide Transport System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The gusBC genes of Escherichia coli encode a glucuronide transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the regulation of β-glucuronidase expression by human gut Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inducibility of beta-glucuronidase in wild-type and hexuronate-negative mutants of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Cloning of gusA, Encoding a New β-Glucuronidase from Lactobacillus gasseri ADH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromogenic and Fluorogenic Enzyme Substrates for E. Coli Detection | Blog | Biosynth [biosynth.com]

- 9. uniprot.org [uniprot.org]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Methyl β-D-glucuronide Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Methyl β-D-glucuronide sodium salt, a compound of significant interest in biochemical research and drug metabolism studies. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization.

Overview and Chemical Properties

Methyl β-D-glucuronide sodium salt is the sodium salt of the methyl glycoside of β-D-glucuronic acid. It serves as a substrate and inducer for the enzyme β-glucuronidase, which is crucial in the metabolism and excretion of various substances from the body.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₁NaO₇ | [4][5] |

| Molecular Weight | 230.15 g/mol | [4][5] |

| CAS Number | 134253-42-2 | [4][5] |

| Appearance | White to off-white or light yellow crystalline powder | [4][5] |

| Solubility | Soluble in water | [2] |

| Specific Optical Rotation | -58.0° to -62.0° (c=1 in H₂O) | [4][6] |

| Purity (Typical) | ≥98% (by TLC, anhydrous) | [2] |

Synthesis of Methyl β-D-glucuronide Sodium Salt

The synthesis of Methyl β-D-glucuronide sodium salt is typically achieved through a multi-step process involving the protection of functional groups, glycosidic bond formation, and subsequent deprotection and salt formation. A common and effective approach is based on the Koenigs-Knorr reaction.[7]

Synthetic Strategy

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for Methyl β-D-glucuronide sodium salt.

Experimental Protocols

Step 1: Preparation of Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Acetobromo-α-D-glucuronic acid methyl ester)

This key intermediate can be synthesized from D-glucuronic acid. The procedure involves the formation of the methyl ester followed by per-O-acetylation and subsequent bromination at the anomeric position. Commercially available acetobromo-α-D-glucuronic acid methyl ester can also be used.[8]

Step 2: Koenigs-Knorr Glycosylation

This reaction forms the core β-glycosidic bond.[7]

-

Materials:

-

Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

-

Anhydrous Methanol (CH₃OH)

-

Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

-

Molecular Sieves (4Å)

-

-

Procedure:

-

To a stirred suspension of silver carbonate (or silver oxide) and freshly activated molecular sieves in anhydrous dichloromethane, add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in anhydrous dichloromethane.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add anhydrous methanol to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Wash the Celite pad with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, Methyl (Methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.

-

Step 3: Deprotection of Acetyl Groups

The acetyl protecting groups are removed by transesterification in a basic medium, a reaction often referred to as Zemplén deacetylation.[9]

-

Materials:

-

Crude Methyl (Methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate

-

Anhydrous Methanol

-

Sodium Methoxide (NaOMe) solution in Methanol (catalytic amount)

-

-

Procedure:

-

Dissolve the crude protected glucuronide from the previous step in anhydrous methanol.

-

Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Stir the reaction mixture at room temperature and monitor by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form).

-

Filter the resin and concentrate the filtrate under reduced pressure to yield crude Methyl β-D-glucuronide.

-

Step 4: Salt Formation

The final step involves the saponification of the methyl ester and formation of the sodium salt.

-

Materials:

-

Crude Methyl β-D-glucuronide

-

Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve the crude Methyl β-D-glucuronide in a minimal amount of water or methanol.

-

Slowly add one equivalent of aqueous sodium hydroxide solution while stirring.

-

Monitor the pH to ensure it is neutral to slightly basic.

-

The sodium salt can then be isolated by precipitation with a non-polar solvent like ethanol or by lyophilization.

-

Purification of Methyl β-D-glucuronide Sodium Salt

Purification is a critical step to obtain a high-purity product suitable for research applications. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Purification Workflow

Caption: General workflow for the purification of Methyl β-D-glucuronide sodium salt.

Experimental Protocols for Purification

Method 1: Crystallization

Crystallization is a common and effective method for purifying solid compounds.

-

Protocol:

-

Dissolve the crude Methyl β-D-glucuronide sodium salt in a minimum amount of hot water or methanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Slowly add a less polar solvent in which the product is insoluble, such as ethanol or diethyl ether, until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to obtain the purified product.

-

Method 2: High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, especially for analytical standards, reversed-phase HPLC is a powerful technique.[10]

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or formic acid). The exact gradient will need to be optimized.

-

Detection: UV detection (if the molecule has a chromophore) or Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.

-

Procedure:

-

Dissolve the crude product in the initial mobile phase.

-

Inject the solution onto the HPLC column.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvents by lyophilization to obtain the purified sodium salt.

-

-

Characterization Data

The identity and purity of the synthesized Methyl β-D-glucuronide sodium salt should be confirmed by various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the anomeric proton, the methoxy group protons, and the sugar ring protons. |

| ¹³C NMR | Resonances for the anomeric carbon, the methoxy carbon, the carboxyl carbon, and the sugar ring carbons. |

| Mass Spectrometry (MS) | The expected molecular ion peak corresponding to the molecular weight of the compound. |

| Purity (HPLC/TLC) | A single major peak/spot indicating high purity. |

| FT-IR | Characteristic peaks for hydroxyl, carboxylate, and C-O bonds.[4] |

Conclusion

This technical guide outlines a robust and well-established methodology for the synthesis and purification of Methyl β-D-glucuronide sodium salt. By following the detailed protocols and employing the described purification techniques, researchers can obtain this valuable biochemical tool in high purity for their scientific investigations. Careful monitoring of each step and thorough characterization of the final product are essential to ensure the quality and reliability of the synthesized compound.

References

- 1. mdpi.com [mdpi.com]

- 2. メチル β-D-グルクロニド ナトリウム塩 ≥98% (TLC, anhydrous) | Sigma-Aldrich [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. Methyl β-D-glucuronide sodium salt | CymitQuimica [cymitquimica.com]

- 5. Methyl β-D-glucuronide sodium salt [myskinrecipes.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methyl b-D-glucuronide sodium salt | C7H11NaO7 | CID 23718583 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl b-D-glucuronide sodium salt.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of Methyl β-D-glucuronide sodium salt. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and various scientific disciplines where this compound plays a significant role.

Core Physical and Chemical Properties

Methyl β-D-glucuronide sodium salt is a stable, water-soluble compound. Its physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₇H₁₁NaO₇ | [1][2][3][4] |

| Molecular Weight | 230.15 g/mol | [1][2][3][4] |

| Appearance | White to off-white or light-yellow crystalline powder | [1] |

| Purity | ≥98% (TLC, anhydrous) | |

| Solubility | Soluble in water (50 mg/mL), yielding a clear, colorless to faintly yellow solution. | |

| Specific Optical Rotation [α]25/D | -61.0° to -59.0° (c = 1% (w/v) in water) | |

| Storage Temperature | 2-8°C, keep dry. | |

| Stability | Stable under recommended storage conditions. | |

| CAS Number | 58189-74-5, 134253-42-2 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Methyl β-D-glucuronide sodium salt are crucial for its effective application in research.

Synthesis via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic and widely used method for the synthesis of glycosides, including glucuronides.[3][5][6][7] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or cadmium carbonate.[5][6]

Methodology:

-

Preparation of the Glycosyl Halide: The starting material, D-glucuronic acid, is first per-acetylated to protect the hydroxyl groups. This is followed by bromination at the anomeric carbon to form acetobromo-α-D-glucuronic acid methyl ester.

-

Glycosylation: The acetobromo-α-D-glucuronic acid methyl ester is then reacted with methanol in the presence of a promoter such as silver carbonate or cadmium carbonate.[6] The reaction is typically carried out in an anhydrous solvent like dichloromethane or toluene at room temperature.

-

Deprotection and Saponification: The resulting protected methyl glucuronide is then de-acetylated using a base such as sodium methoxide in methanol. This is followed by saponification of the methyl ester to the sodium salt using sodium hydroxide.

-

Purification: The final product, Methyl β-D-glucuronide sodium salt, is purified by column chromatography on silica gel.[2][8]

Caption: Koenigs-Knorr Synthesis Workflow.

Purification by Column Chromatography

Methodology:

-

Stationary Phase: Silica gel (230-400 mesh) is typically used as the stationary phase.[2]

-

Mobile Phase: A gradient of ethyl acetate in hexane or a mixture of hexane, ethyl acetate, and methanol can be employed to elute the compound.[2]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Evaporation: The solvent from the pooled pure fractions is removed under reduced pressure to yield the purified Methyl β-D-glucuronide sodium salt.

Analysis by High-Performance Liquid Chromatography (HPLC)

Methyl β-D-glucuronide sodium salt can be quantified using reverse-phase HPLC with UV or evaporative light scattering detection (ELSD).[1][9]

Methodology:

-

Column: A C18 reversed-phase column is commonly used.[10]

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid like formic or acetic acid, is a typical mobile phase.[10]

-

Detection: UV detection is suitable if the aglycone has a chromophore. For non-chromophoric compounds, ELSD is a viable alternative.

-

Quantification: A standard curve is generated using known concentrations of purified Methyl β-D-glucuronide sodium salt to quantify the amount in unknown samples.[1]

Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation and quantification of Methyl β-D-glucuronide sodium salt.[1][10][11]

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for this polar molecule.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) can be used.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to obtain structural information. A characteristic neutral loss of the glucuronic acid moiety (176.0321 Da) is often observed.[11]

-

Quantification: For quantitative analysis, a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method can be developed using a triple quadrupole mass spectrometer.

Biological Role and Applications

Methyl β-D-glucuronide sodium salt is primarily known for its role as an inducer of the enzyme β-glucuronidase. This enzyme is central to the process of glucuronidation, a major pathway for the detoxification and elimination of various xenobiotics and endogenous compounds.[12][13]

Induction of β-Glucuronidase

In microorganisms like Escherichia coli, the presence of glucuronides can induce the expression of the β-glucuronidase gene (uidA, also known as gusA). This induction allows the bacteria to utilize glucuronides as a carbon source.

Experimental Workflow for Induction in E. coli

-

Bacterial Culture: Grow E. coli in a suitable liquid medium to a specific optical density.

-

Induction: Add Methyl β-D-glucuronide sodium salt to the culture medium at a final concentration typically in the millimolar range.

-

Incubation: Continue to incubate the culture for a period to allow for gene expression and protein synthesis.

-

Cell Lysis: Harvest the bacterial cells and lyse them to release the intracellular contents, including the induced β-glucuronidase.

-

Enzyme Assay: Measure the β-glucuronidase activity in the cell lysate using a suitable substrate such as p-nitrophenyl β-D-glucuronide (PNPG) or 4-methylumbelliferyl β-D-glucuronide (MUG).[14]

Caption: β-Glucuronidase Induction Workflow.

Role in Drug Metabolism and Glucuronidation Pathway

Glucuronidation is a critical Phase II metabolic process where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate.[12][13] This process increases the water solubility of the substrate, facilitating its excretion from the body.[12][13]

The reverse reaction, the hydrolysis of glucuronides back to their aglycones, is catalyzed by β-glucuronidase. This can occur in various tissues and also by the gut microbiota, leading to enterohepatic recirculation of the parent compound. Methyl β-D-glucuronide sodium salt serves as a valuable tool to study the activity of this enzyme and the overall glucuronidation/deglucuronidation balance.

Caption: Glucuronidation and Deglucuronidation Pathway.

Use in GUS Reporter Gene Assays

The E. coli β-glucuronidase gene (gusA) is widely used as a reporter gene in molecular biology, particularly in plant sciences.[14][15][16][17] The activity of the GUS enzyme, expressed under the control of a promoter of interest, can be detected histochemically using substrates like X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide), which produces a blue precipitate.[16] For quantitative assays, fluorogenic substrates like MUG (4-methylumbelliferyl-β-D-glucuronide) are used.[14] While Methyl β-D-glucuronide sodium salt itself is not the substrate in these assays, its role as an inducer in bacterial systems underpins the fundamental understanding of the gusA gene regulation.

Conclusion

Methyl β-D-glucuronide sodium salt is a versatile and important compound for researchers in various fields. Its well-defined physical and chemical properties, coupled with its specific biological activity as a β-glucuronidase inducer, make it an invaluable tool in studies of drug metabolism, microbial physiology, and molecular biology. This guide provides the essential information and protocols to facilitate its effective use in the laboratory.

References

- 1. Methyl β-D-glucuronide sodium salt [myskinrecipes.com]

- 2. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 4. Methyl b-D-glucuronide sodium salt | C7H11NaO7 | CID 23718583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Bucolome N-glucuronide: purification and identification of a major metabolite of bucolome in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the Position of Mono-O-Glucuronide of Flavones and Flavonols by Analyzing Shift in Online UV Spectrum (λmax) Generated from an Online Diode-arrayed Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 14. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microscopy.tamu.edu [microscopy.tamu.edu]

- 16. GUS reporter system - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

The In Vitro Biological Activity of Methyl β-D-glucuronide Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl β-D-glucuronide sodium salt is recognized primarily for its role as an inducer of β-glucuronidase, a glycosidase enzyme with significant implications in both physiological and pathological processes. This technical guide delves into the in vitro biological context of Methyl β-D-glucuronide sodium salt, focusing on its interaction with β-glucuronidase. We will explore the function of β-glucuronidase, its role in cellular pathways and drug metabolism, and detailed protocols for its in vitro activity assays. This document serves as a comprehensive resource for researchers investigating the modulation of β-glucuronidase activity.

Introduction to β-Glucuronidase

β-Glucuronidases are a family of enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans, such as heparan sulfate.[1] In humans, this enzyme is primarily located in lysosomes and is encoded by the GUSB gene.[1] β-Glucuronidase plays a crucial role in the breakdown of complex carbohydrates.[1]

Beyond its normal physiological functions, β-glucuronidase is of significant interest in drug development and toxicology. Many drugs and other xenobiotics are detoxified in the liver through glucuronidation, a process that attaches glucuronic acid to the molecule, making it more water-soluble and easier to excrete. However, β-glucuronidases, particularly those produced by gut microbiota, can reverse this process by cleaving the glucuronic acid, a process known as deconjugation.[2][3] This deconjugation can lead to the reactivation of drugs or toxins in the gut, potentially causing local toxicity or altering systemic drug exposure.[3][4][5]

Methyl β-D-glucuronide Sodium Salt as a β-Glucuronidase Inducer

Key In Vitro Experimental Protocols

The primary in vitro application of Methyl β-D-glucuronide sodium salt is to stimulate the production of β-glucuronidase. The activity of the induced enzyme can then be quantified using various assays. Below are detailed protocols for common β-glucuronidase activity assays.

Spectrophotometric Assay using p-Nitrophenyl-β-D-glucuronide (PNPG)

This is a continuous spectrophotometric assay that monitors the cleavage of a chromogenic substrate.[10]

Principle: β-glucuronidase hydrolyzes the substrate p-nitrophenyl-β-D-glucuronide to p-nitrophenol, which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.

Materials:

-

p-Nitrophenyl-β-D-glucuronide (substrate)

-

0.1 M Acetate buffer (pH 7.0)

-

β-glucuronidase enzyme solution (or cell lysate containing the enzyme)

-

Test compound solution (e.g., Methyl β-D-glucuronide sodium salt for induction studies)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 185 µL of 0.1 M acetate buffer (pH 7.0) and 10 µL of the β-glucuronidase solution in each well of a microplate.[11]

-

To study induction, cells would be pre-incubated with Methyl β-D-glucuronide sodium salt for a specified period before lysis and using the lysate as the enzyme source.

-

Incubate the mixture for 30 minutes at 37°C.[11]

-

Initiate the reaction by adding 50 µL of the p-nitrophenyl-β-D-glucuronide substrate.[11]

-

Immediately begin monitoring the absorbance at 405 nm at regular intervals.[10][11]

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

Fluorimetric Assay using 4-Methylumbelliferyl Glucuronide (4-MUG)

This is a highly sensitive endpoint assay.[12]

Principle: β-glucuronidase cleaves the non-fluorescent substrate 4-methylumbelliferyl glucuronide (4-MUG) to produce the highly fluorescent product 4-methylumbelliferone (4-MU).[12]

Materials:

-

4-Methylumbelliferyl glucuronide (4-MUG) substrate solution

-

HEPES buffer (50 mM, pH 7.4) with 0.01% Triton X-100

-

β-glucuronidase enzyme solution (or cell lysate)

-

Stop reagent (e.g., 1 M Na₂CO₃)

-

Fluorimetric microplate reader

Procedure:

-

Add 30 µL of the diluted β-glucuronidase enzyme to the wells of a black 384-well plate.[12]

-

Initiate the reaction by adding 20 µL of the 4-MUG substrate solution.[12]

-

Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop reagent.[12]

-

Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[13]

-

Enzyme activity is determined by comparing the fluorescence of the test samples to a standard curve of 4-MU.

Quantitative Data Summary

While quantitative data for the induction of β-glucuronidase by Methyl β-D-glucuronide sodium salt is not available, the following table summarizes kinetic parameters for β-glucuronidase from different sources, which is crucial for designing and interpreting in vitro assays.

| Enzyme Source | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |

| Escherichia coli | 4-MUG | 125 | - | - | [12] |

| Bacteroides fragilis | p-nitrophenyl glucuronide | - | - | - | [14] |

Note: Specific values for kcat and kcat/KM were not provided in the search results but are key parameters to determine experimentally.

Visualizations

Experimental Workflow for β-Glucuronidase Activity Assay

Caption: Workflow for a typical in vitro β-glucuronidase activity assay.

Role of β-Glucuronidase in Drug Metabolism and Reactivation

Caption: Enterohepatic circulation and drug reactivation by β-glucuronidase.

Conclusion

Methyl β-D-glucuronide sodium salt serves as a valuable laboratory tool for the in vitro induction of β-glucuronidase. Understanding its effects requires a thorough knowledge of the function of β-glucuronidase and the availability of robust assay methods. The protocols and pathways detailed in this guide provide a framework for researchers to investigate the role of β-glucuronidase in various biological systems and to explore the consequences of its induction. Further research is warranted to quantify the inductive properties of Methyl β-D-glucuronide sodium salt and to fully elucidate its potential applications in drug development and biomedical research.

References

- 1. β-Glucuronidase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer [frontiersin.org]

- 3. The role of gut microbial beta-glucuronidases (gmGUS) in drug disposition and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. β-Glucuronidase Inhibition in Drug Development: Emerging Strategies for Mitigating Drug-Induced Toxicity and Enhancing Therapeutic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Methyl b-D-glucuronide sodium salt | CymitQuimica [cymitquimica.com]

- 8. agscientific.com [agscientific.com]

- 9. goldbio.com [goldbio.com]

- 10. Continuous spectrophotometric assay for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Structure and Inhibition of Microbiome β-Glucuronidases Essential to the Alleviation of Cancer Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Glucuronidation in Xenobiotic Metabolism: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucuronidation is a critical Phase II metabolic process that facilitates the elimination of a vast array of xenobiotics, including drugs, environmental pollutants, and dietary constituents, as well as endogenous compounds. This process, catalyzed by the superfamily of UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to a lipophilic substrate, thereby increasing its water solubility and facilitating its excretion from the body. This technical guide provides an in-depth overview of the core principles of glucuronidation, including its biochemical mechanism, the enzymology of UGTs, and its significance in drug development and toxicology. Detailed experimental protocols for in vitro and in vivo assessment of glucuronidation are provided, along with a compilation of quantitative data on enzyme kinetics and species differences. Furthermore, this guide elucidates the key signaling pathways that regulate the expression of UGT enzymes, offering a comprehensive resource for professionals in the fields of pharmacology, toxicology, and drug discovery.

The Core Process of Glucuronidation

Glucuronidation is a major pathway of Phase II biotransformation, responsible for the metabolism of a significant portion of clinically used drugs.[1][2] The primary function of this conjugation reaction is to convert lipophilic compounds into more polar, water-soluble metabolites that can be readily excreted from the body via urine or bile.[3] This process is essential for the detoxification of numerous xenobiotics and the regulation of endogenous compound levels.[1]

The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver.[1][3] The process involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to a functional group on the substrate molecule.[4][5] Acceptor functional groups on xenobiotics include hydroxyls, carboxyls, amines, and thiols.[6][7] The resulting glucuronide conjugate is typically inactive and more readily eliminated.[3]

Biochemical Pathway of Glucuronidation

The overall process can be summarized in two main steps: the formation of the activated co-substrate UDPGA, and the transfer of glucuronic acid to the aglycone substrate by a UGT enzyme.

UDP-Glucuronosyltransferase (UGT) Superfamily

The UGTs are a large family of enzymes responsible for catalyzing the glucuronidation reaction. In humans, they are classified into two main families, UGT1 and UGT2, based on gene sequence homology.[8] These families are further divided into subfamilies, such as UGT1A and UGT2B. There are 22 known functional human UGT enzymes.[8] Different UGT isoforms exhibit distinct but often overlapping substrate specificities and are expressed in a tissue-specific manner. The liver is the primary site of glucuronidation, but UGTs are also found in other tissues such as the intestine, kidneys, and brain.[9]

Regulation of UGT Gene Expression

The expression of UGT genes is tightly regulated by a complex network of nuclear receptors and transcription factors. This regulation allows the body to respond to exposure to xenobiotics by inducing the expression of the necessary metabolic enzymes. Three key regulators are the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR).

PXR and CAR Signaling Pathways

PXR and CAR are nuclear receptors that are activated by a wide range of xenobiotics and endogenous compounds.[10][11] Upon activation, they form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter regions of target genes, including several UGTs, leading to increased transcription.[12][13]

AhR Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is another ligand-activated transcription factor that plays a crucial role in the induction of several UGT1A enzymes.[8] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.[10] Upon binding to a ligand, such as certain polycyclic aromatic hydrocarbons, AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the enhancer regions of target genes, including UGT1A1.[3][10]

Data Presentation: Quantitative Insights into Glucuronidation

The following tables summarize key quantitative data related to UGT enzyme kinetics and species differences in glucuronidation. This information is crucial for predicting drug metabolism and potential drug-drug interactions.

Table 1: Kinetic Parameters of Major Human UGT Isoforms for Select Substrates

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Kinetic Model | Reference(s) |

| UGT1A1 | Bilirubin | 0.1 - 0.3 | 70 - 210 | Michaelis-Menten | [14] |

| 17β-Estradiol | 11 - 13 | 820 - 1300 | Hill | [14] | |

| Ethinylestradiol | 9.7 - 13 | 600 - 1200 | Hill | [14] | |

| UGT1A4 | Trifluoperazine | 14.4 | 151.9 | Michaelis-Menten | [7] |

| Tamoxifen | Varies | Varies | Michaelis-Menten | [15] | |

| UGT2B7 | Morphine (to M3G) | 0.42 (high affinity), 8.3 (low affinity) | - | Biphasic Michaelis-Menten | [16] |

| Morphine (to M6G) | 0.97 (high affinity), 7.4 (low affinity) | - | Biphasic Michaelis-Menten | [16] | |

| Zidovudine (AZT) | Varies | Varies | Michaelis-Menten | [17] |

Table 2: Species Differences in the Glucuronidation of Common Drugs

| Drug | Species | Primary UGTs Involved (Human) | Key Kinetic Differences | Reference(s) |

| Morphine | Human | UGT2B7, UGT1A1, UGT1A3, UGT1A6, UGT1A8, UGT1A9, UGT1A10 | Forms both Morphine-3-glucuronide (M3G) and Morphine-6-glucuronide (M6G). | [16][18] |

| Rat | - | Primarily forms M3G; M6G excretion is minimal. M3G:M6G ratio in liver microsomes is ~90:1. | [9] | |

| Mouse | - | Exclusively forms M3G. M3G:M6G ratio in liver microsomes is ~300:1. | [9][18] | |

| Guinea Pig | - | Forms both M3G and M6G. M3G:M6G ratio in liver microsomes is ~4:1. | [9] | |

| Rabbit | - | Forms both M3G and M6G. M3G:M6G ratio in liver microsomes is ~40:1. | [9] | |

| Acetaminophen | Human | UGT1A1, UGT1A6, UGT1A9, UGT2B15 | Km (high affinity) ~0.60 mM. | [19][20] |

| Cat | - | Deficient glucuronidation. Vmax (high affinity) is over 10-fold lower than in humans. | [19] | |

| Dog | - | Km (high affinity) ~0.11 mM. | [19] | |

| Ferret | - | Slow glucuronidation compared to most species (except cats). | [21] |

Experimental Protocols

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol describes a general method for assessing the glucuronidation of a test compound using human liver microsomes (HLMs).

5.1.1. Materials

-

Pooled Human Liver Microsomes (HLMs)

-

Test compound (substrate)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (pore-forming peptide)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard (for LC-MS/MS analysis)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

5.1.2. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of MgCl₂ in water.

-

Prepare a stock solution of alamethicin in ethanol.

-

Prepare the incubation buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

-

Incubation Setup:

-

In a microcentrifuge tube, combine the incubation buffer, MgCl₂, HLMs, and alamethicin. The final concentration of alamethicin is typically 50 µg/mg of microsomal protein.[16]

-

Pre-incubate the mixture at 37°C for 5-10 minutes to activate the microsomes.

-

Add the test compound to the pre-incubated mixture.

-

Initiate the reaction by adding UDPGA. The final concentration of UDPGA is typically in the millimolar range (e.g., 1-5 mM).

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Analyze the formation of the glucuronide metabolite using a validated LC-MS/MS method.

-

5.1.3. Experimental Workflow Diagram

In Vivo Glucuronidation Study in Rodents (Rat Model)

This protocol provides a general framework for an in vivo study to assess the glucuronidation of a test compound in rats.

5.2.1. Materials

-

Male Sprague-Dawley or Wistar rats (specific pathogen-free)

-

Test compound

-

Vehicle for dosing (e.g., saline, corn oil)

-

Dosing equipment (e.g., oral gavage needles, syringes for intravenous injection)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Anesthesia (if required for blood collection)

-

Centrifuge

-

Analytical instrumentation (LC-MS/MS) for quantification of parent drug and metabolites

5.2.2. Procedure

-

Animal Acclimation and Dosing:

-

Acclimate rats to the housing conditions for at least one week prior to the study.

-

Fast the animals overnight before dosing (with free access to water).

-

Administer the test compound to the rats via the desired route (e.g., oral gavage, intravenous injection) at a predetermined dose. Include a vehicle control group.

-

-

Sample Collection:

-

Blood: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia). Process the blood to obtain plasma or serum and store at -80°C until analysis.

-

Urine and Feces: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h). Measure the volume of urine and the weight of feces. Store samples at -80°C.

-

-

Sample Preparation and Analysis:

-

Develop and validate an analytical method (typically LC-MS/MS) for the quantification of the parent drug and its expected glucuronide metabolite(s) in plasma, urine, and homogenized feces.

-

Prepare samples for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

-

Pharmacokinetic and Metabolite Analysis:

-

Calculate pharmacokinetic parameters for the parent drug (e.g., Cmax, Tmax, AUC, half-life, clearance).

-

Quantify the amount of the glucuronide metabolite(s) excreted in urine and feces over time.

-

Determine the metabolic ratio of the glucuronide to the parent drug in plasma and excreta.

-

5.2.3. Logical Flow of In Vivo Study

Conclusion

Glucuronidation represents a cornerstone of xenobiotic metabolism, playing a pivotal role in the detoxification and elimination of a vast array of compounds. A thorough understanding of this pathway, the enzymes that catalyze it, and the factors that regulate its activity is indispensable for modern drug discovery and development. The methodologies and data presented in this guide offer a comprehensive resource for researchers to design, execute, and interpret studies on glucuronidation, ultimately contributing to the development of safer and more effective therapeutics. The provided diagrams of key signaling pathways offer a visual framework for understanding the complex regulatory networks that govern this essential metabolic process.

References

- 1. researchgate.net [researchgate.net]

- 2. UGT2B7 UDP glucuronosyltransferase family 2 member B7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromatin assembly enhances binding to the CYP2B1 phenobarbital-responsive unit (PBRU) of nuclear factor-1, which binds simultaneously with constitutive androstane receptor (CAR)/retinoid X receptor (RXR) and enhances CAR/RXR-mediated activation of the PBRU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of pregnane X receptor (PXR) function and UGT1A1 gene expression by posttranslational modification of PXR protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pediatric development of glucuronidation: the ontogeny of hepatic UGT1A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Species difference of site-selective glucuronidation of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Nuclear Orphan Receptor CAR-Retinoid X Receptor Heterodimer Activates the Phenobarbital-Responsive Enhancer Module of the CYP2B Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pregnane X receptor - Wikipedia [en.wikipedia.org]

- 13. Mode of action and human relevance analysis for nuclear receptor-mediated liver toxicity: A case study with phenobarbital as a model constitutive androstane receptor (CAR) activator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent progress and challenges in screening and characterization of UGT1A1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of UGT2B7 Enzyme Activity in Human and Rat Liver Microsomes by Herbal Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Morphine-3-Glucuronide, Physiology and Behavior [frontiersin.org]

- 19. Molecular basis for deficient acetaminophen glucuronidation in cats. An interspecies comparison of enzyme kinetics in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetics of acetaminophen glucuronidation by UDP-glucuronosyltransferases 1A1, 1A6, 1A9 and 2B15. Potential implications in acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acetaminophen UDP-glucuronosyltransferase in ferrets: species and gender differences, and sequence analysis of ferret UGT1A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl β-D-Glucuronide: A Technical Guide to its Application as an Inducer of the GUS Reporter Gene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl β-D-glucuronide as an inducer of the β-glucuronidase (GUS) reporter gene system, with a particular focus on its application in bacterial genetics and molecular biology. This document details the underlying induction mechanism, presents quantitative data on induction efficiency, and provides comprehensive experimental protocols for researchers.

Introduction to the GUS Reporter System and Inducible Expression

The Escherichia coli β-glucuronidase gene (uidA), commonly known as GUS, is a widely utilized reporter gene in molecular biology.[1][2] Its popularity stems from the stability of the enzyme, the absence of endogenous GUS activity in many organisms like plants, and the availability of sensitive histochemical and fluorometric assays.[1] While often used in plant sciences under the control of constitutive or tissue-specific promoters, the native E. coli uidA gene is part of an inducible operon, offering a controllable system for gene expression studies.

Methyl β-D-glucuronide is a key small molecule capable of inducing the expression of the GUS gene in its native bacterial context. Understanding this induction system is crucial for its application in fundamental research and for professionals in drug development who may utilize bacterial systems for screening or production.

The Molecular Mechanism of GUS Induction by Methyl β-D-Glucuronide

The expression of the uidA gene in Escherichia coli is primarily regulated by a negative control mechanism involving the uid operon. This operon includes the structural gene uidA and the regulatory gene uidR, which encodes a repressor protein (UidR).

In the absence of an inducer, the UidR repressor protein binds to a specific DNA sequence known as the operator (uidO). This binding physically blocks the transcription of the uidA gene by RNA polymerase.

Methyl β-D-glucuronide functions as an inducer by entering the bacterial cell and binding to the UidR repressor protein. This binding event causes a conformational change in the UidR protein, which in turn prevents it from binding to the uidO operator sequence. With the operator site now free, RNA polymerase can successfully bind to the promoter and initiate the transcription of the uidA gene, leading to the synthesis of β-glucuronidase.

References

The GUS Reporter System: A Comprehensive Technical Guide for Plant Biology Research

The β-glucuronidase (GUS) reporter system, derived from the Escherichia coli uidA gene, stands as a cornerstone in plant molecular biology, offering a versatile and sensitive method for analyzing gene expression. This in-depth guide provides researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and quantitative data associated with GUS reporter gene assays.

Fundamental Principles of the GUS Reporter System

The GUS system's utility in plant science stems from the absence of endogenous β-glucuronidase activity in most plant species, providing a low-background environment for sensitive detection. The system relies on the enzymatic activity of β-glucuronidase, which catalyzes the hydrolysis of a range of β-D-glucuronide substrates. By fusing the coding sequence of the uidA gene to a promoter of interest, the expression pattern of that promoter can be visualized and quantified through the resulting GUS activity.

The β-Glucuronidase (GUS) Enzyme

The GUS enzyme is a homotetrameric glycoprotein, with each subunit having a molecular weight of approximately 68 kDa. It is a hydrolase that cleaves the glycosidic bond of β-D-glucuronic acid from various substrates. The enzyme is robust, with a broad pH optimum and relative stability at higher temperatures, making it well-suited for a variety of assay conditions.

The uidA (GUS) Gene

The uidA gene from E. coli encodes the β-glucuronidase enzyme. For use in plants, the gene is typically cloned into a plant expression vector downstream of a promoter of interest and upstream of a transcriptional terminator sequence. These constructs are then introduced into the plant genome, most commonly via Agrobacterium tumefaciens-mediated transformation.

Crafting GUS Reporter Gene Fusions

The creation of a GUS reporter fusion construct is the foundational step in utilizing this system. A typical GUS fusion vector for plant transformation contains several key elements within the T-DNA region, which is the segment of DNA transferred from Agrobacterium to the plant cell.

Plant Transformation with Agrobacterium tumefaciens

Agrobacterium tumefaciens is a soil bacterium that has the natural ability to transfer a segment of its DNA (T-DNA) into the genome of infected plants. This capability has been harnessed to create a powerful tool for plant genetic engineering. The process involves several key steps initiated by signals from wounded plant cells.

Experimental Protocols for GUS Assays

There are three primary methods for detecting GUS activity: histochemical, fluorometric, and chemiluminescent assays. The choice of method depends on the research question, with histochemical assays providing spatial information and fluorometric and chemiluminescent assays offering quantitative data.

Histochemical (X-Gluc) Assay

This method provides qualitative information on the spatial expression pattern of the GUS reporter gene. The substrate, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), is cleaved by GUS to produce a colorless indoxyl derivative, which upon oxidative dimerization, forms a water-insoluble, blue indigo precipitate at the site of enzyme activity.[1]

Protocol:

-

Tissue Preparation: Excise plant tissue and, if necessary, fix it in a solution like 90% acetone to preserve tissue integrity and inactivate endogenous enzymes. For some tissues, fixation may not be required.[2]

-

Staining Solution: Prepare the GUS staining solution containing X-Gluc, a buffer (e.g., sodium phosphate), a mild detergent (e.g., Triton X-100) to aid substrate penetration, and potassium ferricyanide and ferrocyanide to enhance the oxidative dimerization.[1][2]

-

Infiltration and Incubation: Submerge the tissue in the staining solution and apply a vacuum for a short period to facilitate substrate infiltration. Incubate the tissue at 37°C for several hours to overnight, depending on the strength of the promoter.[1]

-

Destaining: After incubation, remove the staining solution and destain the tissue with a series of ethanol washes (e.g., 70% ethanol) to remove chlorophyll and allow for clear visualization of the blue precipitate.[1]

-

Visualization: Observe the stained tissue under a dissecting or compound microscope.

Fluorometric (MUG) Assay

This quantitative method measures the rate of GUS activity in plant extracts. The substrate, 4-methylumbelliferyl-β-D-glucuronide (MUG), is hydrolyzed by GUS to produce a fluorescent product, 4-methylumbelliferone (4-MU), which can be quantified using a fluorometer.[3]

Protocol:

-

Protein Extraction: Homogenize plant tissue in a GUS extraction buffer on ice. The buffer typically contains a buffering agent, a chelator like EDTA, and a detergent. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.[4]

-

Assay Reaction: In a microplate or cuvette, combine the protein extract with a GUS assay buffer containing MUG. Incubate the reaction at 37°C for a defined period.[4]

-

Stopping the Reaction: Terminate the reaction by adding a stop buffer, typically a high pH solution like sodium carbonate, which also enhances the fluorescence of 4-MU.[4]

-

Fluorescence Measurement: Measure the fluorescence of the samples using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of around 455 nm.[4]

-

Quantification: Calculate the GUS activity by comparing the fluorescence of the samples to a standard curve prepared with known concentrations of 4-MU. The activity is typically expressed as pmol or nmol of 4-MU produced per minute per microgram of total protein.

Chemiluminescent Assay

This highly sensitive quantitative assay utilizes a chemiluminescent substrate, such as Glucuron™, which upon cleavage by GUS, generates an unstable intermediate that decomposes and emits light. The light output can be measured with a luminometer.

Protocol:

-

Protein Extraction: Prepare protein extracts from plant tissue as described for the fluorometric assay.

-

Assay Reaction: In a luminometer tube or microplate, mix the plant extract with a reaction buffer containing the chemiluminescent substrate. Incubate at room temperature for a specified time (e.g., 15-60 minutes).

-

Light Measurement: Place the sample in a luminometer and inject an accelerator solution, which enhances and stabilizes the light emission. Measure the light output immediately.

-

Quantification: The amount of GUS activity is proportional to the intensity of the emitted light. The assay is sensitive enough to detect femtogram levels of the GUS enzyme.[5]

Quantitative Data in GUS Assays

The quantitative nature of fluorometric and chemiluminescent GUS assays allows for the comparison of promoter strengths and the analysis of gene expression levels under different conditions.

Table 1: Comparison of GUS Activity Driven by Different Root-Active Promoters in Arabidopsis thaliana

| Promoter | Relative GUS Transcript Level (Root) | GUS Activity (pmol 4-MU/min/mg protein) (Root) |

| AtHKT1;1 | 1.0 | 50 |

| SKOR | 0.8 | 150 |

| AKT1 | 0.7 | 100 |

| MFS1 | 0.5 | 20 |

| SAG14 | 2.5 | 400 |

| 35S | 3.0 | 500 |

| ACT2 | 3.5 | 600 |

| Cab1 | 0.1 | 5 |

Data adapted from a comparative analysis of various root-active promoters.[6][7][8][9]

Table 2: Michaelis-Menten Kinetic Parameters for β-Glucuronidase with MUG Substrate

| Parameter | Value |

| Km | ~0.1 - 0.5 mM |

| Vmax | Varies depending on enzyme concentration and source |

Note: Kinetic parameters can vary depending on the source of the enzyme (e.g., bacterial vs. plant-expressed) and assay conditions.

Troubleshooting Common Issues in GUS Assays

Several factors can affect the reliability and reproducibility of GUS assays. Understanding and addressing these potential pitfalls is crucial for obtaining accurate results.

Table 3: Common Problems and Solutions in GUS Assays

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or weak staining/activity | - Low gene expression- Inefficient substrate penetration- Presence of inhibitors in the plant extract- Enzyme denaturation | - Use a stronger promoter or optimize transformation- Increase detergent concentration, use vacuum infiltration- Dilute the plant extract, add PVPP to the extraction buffer[10]- Maintain proper temperature and pH during extraction and assay |

| Patchy or uneven staining | - Uneven substrate penetration- Chimeric gene expression | - Ensure complete submersion and infiltration of the tissue- Analyze multiple independent transgenic lines |

| False-positive results | - Endogenous GUS activity in some tissues (e.g., pollen)[2]- Microbial contamination | - Include non-transgenic controls- Use GUS constructs with an intron to prevent bacterial expression- Ensure sterile techniques during plant growth and sample handling |

| High background in fluorometric assay | - Autofluorescence of plant compounds- Substrate degradation | - Subtract the fluorescence of a no-enzyme control- Prepare fresh substrate solution |

Conclusion

The GUS reporter gene system remains an invaluable tool in plant biology, providing a robust and versatile platform for studying gene expression. By understanding the fundamental principles, mastering the experimental protocols, and being aware of the potential challenges, researchers can effectively leverage this system to gain critical insights into the complex regulatory networks that govern plant growth, development, and responses to the environment. This guide serves as a comprehensive resource to facilitate the successful application of GUS assays in a wide range of research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. microscopy.tamu.edu [microscopy.tamu.edu]

- 3. Quantitative GUS Activity Assay of Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemiluminescent reporter gene assays: sensitive detection of the GUS and SEAP gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Optimization of Agrobacterium-Mediated Transformation in Soybean [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of ubiquitous inhibitors on the GUS gene reporter system: evidence from the model plants Arabidopsis, tobacco and rice and correction methods for quantitative assays of transgenic and endogenous GUS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using Methyl b-D-glucuronide in GUS histochemical staining.

Introduction

The β-glucuronidase (GUS) reporter system is a widely used tool in molecular biology for the analysis of gene expression in a variety of organisms, particularly plants. The system relies on the enzymatic activity of the E. coli β-glucuronidase (GUS), which is encoded by the uidA gene. When tissues expressing this gene are incubated with a suitable substrate, the GUS enzyme catalyzes a reaction that produces a detectable product, allowing for the visualization of gene expression patterns.

While various substrates exist for GUS detection, for histochemical staining—the visualization of GUS activity within tissues—the most common and well-documented substrate is 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc). The enzymatic cleavage of X-Gluc by GUS results in the formation of an insoluble, blue precipitate, providing a clear and localized signal of gene expression.

These application notes provide a detailed protocol for the use of chromogenic substrates, such as X-Gluc, in GUS histochemical staining. While the user specified Methyl β-D-glucuronide, X-Gluc is the standard for this application and the principles of the protocol are broadly applicable to other β-D-glucuronide substrates that yield a colored precipitate. For quantitative analysis of GUS activity, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) is typically preferred.[1][2][3][4]

Data Presentation

The composition of the GUS staining solution is critical for optimal results. The following table summarizes the typical concentrations of the key components.

| Component | Stock Concentration | Final Concentration | Purpose |

| Sodium Phosphate Buffer (pH 7.0) | 1.0 M | 50-100 mM | Maintains optimal pH for GUS enzyme activity. |

| Potassium Ferricyanide | 50 mM | 0.5-5.0 mM | An oxidizing agent that facilitates the dimerization of the cleaved substrate into the final blue precipitate.[5] |

| Potassium Ferrocyanide | 50 mM | 0.5-5.0 mM | Works in conjunction with potassium ferricyanide to catalyze the oxidative dimerization.[5] |

| EDTA | 0.5 M | 10 mM | A chelating agent that can help inhibit endogenous enzymes that might interfere with the assay. |

| Triton X-100 | 10% (v/v) | 0.1% (v/v) | A non-ionic detergent that aids in tissue permeabilization, allowing the substrate to penetrate the cells. |

| X-Gluc | 100 mg/ml in DMF | 0.5-2.0 mg/ml | The chromogenic substrate that is cleaved by the GUS enzyme to produce a blue color.[2][6] |

Experimental Protocols

Preparation of Reagents and Solutions

1. 1M Sodium Phosphate Buffer (pH 7.0):

-

Prepare 1M solutions of monobasic sodium phosphate (NaH₂PO₄) and dibasic sodium phosphate (Na₂HPO₄).

-

To make 100 ml of 1M sodium phosphate buffer (pH 7.0), mix 39 ml of 1M NaH₂PO₄ and 61 ml of 1M Na₂HPO₄. Adjust the pH to 7.0 if necessary.

2. 0.5M EDTA (pH 8.0):

-

Dissolve 18.61 g of disodium EDTA dihydrate in 80 ml of distilled water.

-